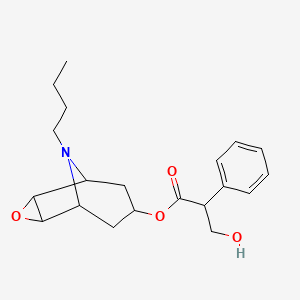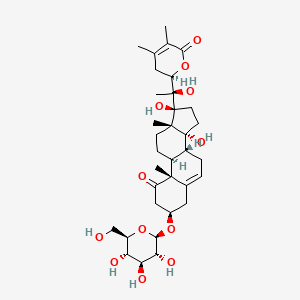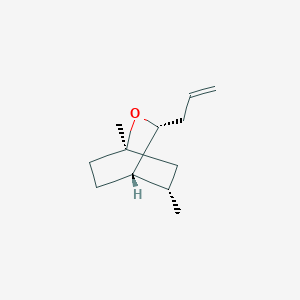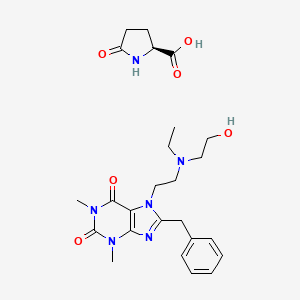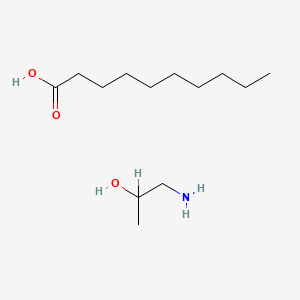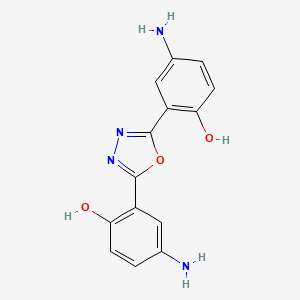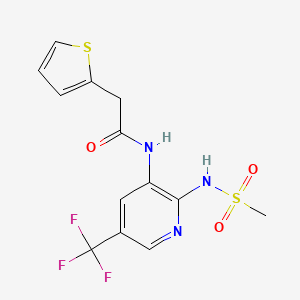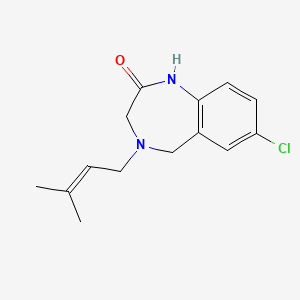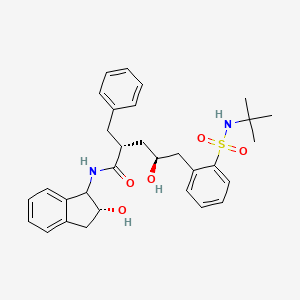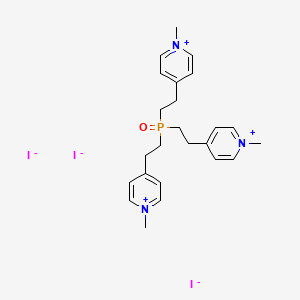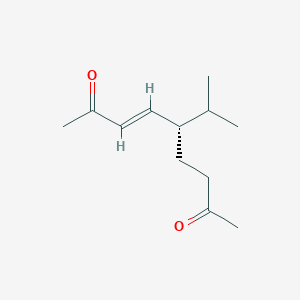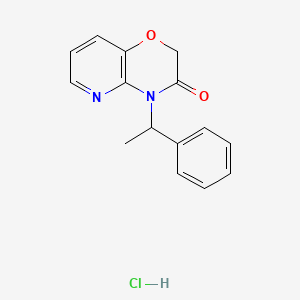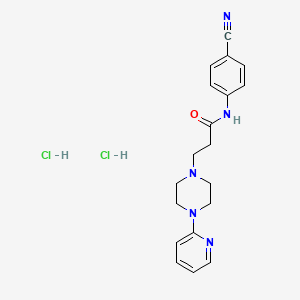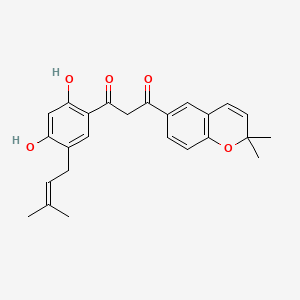
Glycyrdione B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyrdione B is a phenolic compound isolated from the roots of Glycyrrhiza species, commonly known as licorice. This compound belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycyrdione B typically involves the extraction from the roots of Glycyrrhiza species. The process includes:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from other phenolic compounds present in the licorice root extract .
Analyse Chemischer Reaktionen
Types of Reactions: Glycyrdione B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for drug development.
Industry: Utilized in the formulation of cosmetics and health supplements due to its beneficial effects on skin health
Wirkmechanismus
The mechanism of action of Glycyrdione B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Vergleich Mit ähnlichen Verbindungen
Glycyrdione B can be compared with other phenolic compounds isolated from Glycyrrhiza species, such as:
Glycyrdione A: Similar in structure but differs in the position of functional groups.
Licochalcone A: Known for its potent anti-inflammatory and antimicrobial properties.
Glabridin: Exhibits strong antioxidant and skin-whitening effects
Uniqueness of this compound: this compound stands out due to its unique combination of biological activities, making it a versatile compound for various applications in medicine and industry .
Eigenschaften
CAS-Nummer |
142542-84-5 |
|---|---|
Molekularformel |
C25H26O5 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(2,2-dimethylchromen-6-yl)propane-1,3-dione |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-6-17-12-19(23(29)14-21(17)27)22(28)13-20(26)16-7-8-24-18(11-16)9-10-25(3,4)30-24/h5,7-12,14,27,29H,6,13H2,1-4H3 |
InChI-Schlüssel |
XTBSNHSJEVANCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC3=C(C=C2)OC(C=C3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


